Gp100 (25-33), human
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gp100 (25-33), human, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
Chemical Reactions Analysis
Types of Reactions
Gp100 (25-33), human, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can be modified through:
Acylation: Introduction of acyl groups to enhance stability or modify activity.
Phosphorylation: Addition of phosphate groups to study signaling pathways.
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU, or DIC are commonly used in peptide synthesis.
Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.
Solvents: DMF (dimethylformamide) and DCM (dichloromethane) are frequently used.
Major Products
The primary product of these reactions is the this compound peptide itself. Modifications can yield phosphorylated or acylated derivatives for specific research applications .
Scientific Research Applications
Gp100 (25-33), human, has several important applications in scientific research:
Cancer Immunotherapy: It is used as an immunogen to stimulate T cells against melanoma cells.
T Cell Activation Studies: Researchers use this peptide to study T cell activation and the immune response to melanoma antigens.
Peptide Vaccine Development: It serves as a model antigen in the development of peptide-based vaccines.
Immunological Assays: This compound, is used in assays such as ELISPOT and ICS to measure T cell responses.
Mechanism of Action
Gp100 (25-33), human, exerts its effects by binding to the H-2Db molecule on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to their activation. The activated T cells then target and destroy melanoma cells expressing the gp100 antigen . The peptide’s ability to elicit a strong immune response makes it a valuable tool in cancer immunotherapy research .
Comparison with Similar Compounds
Similar Compounds
Gp100 (25-33), mouse: This peptide is similar in sequence but derived from the mouse gp100 antigen.
Gp100 (20-38): This longer peptide encompasses the Gp100 (25-33) epitope and is used in broader immunological studies.
Uniqueness
Gp100 (25-33), human, is unique due to its specific recognition by human T cells and its role in targeting human melanoma cells. Its restricted epitope and ability to activate CD8+ T cells make it a critical component in cancer immunotherapy research .
Properties
Molecular Formula |
C52H82N16O14 |
---|---|
Molecular Weight |
1155.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C52H82N16O14/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59)/t30-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1 |
InChI Key |
BPGNBLOBUNIDNC-DYJKEWDMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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